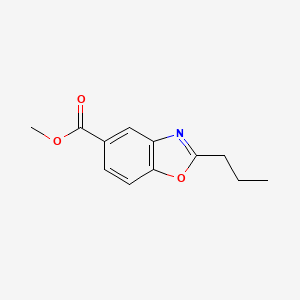

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

Vue d'ensemble

Description

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is a benzoxazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Méthodes De Préparation

The synthesis of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminophenol with a carboxylic acid derivative, followed by esterification to introduce the methyl ester group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Des Réactions Chimiques

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under suitable conditions.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate is part of a broader class of benzoxazole derivatives known for their biological activities. These compounds have been studied for their potential as:

- Antibacterial Agents : Research indicates that benzoxazole derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting the inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), which is crucial for guanine nucleotide biosynthesis .

- Anti-inflammatory and Analgesic Properties : Compounds derived from this compound have demonstrated anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation and pain pathways. Specific derivatives have shown promising results in reducing paw edema in animal models, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. The modifications to the benzoxazole core can significantly influence its biological activity. For example:

- Hydrazone Derivatives : The synthesis of hydrazone derivatives from this compound has been explored for enhanced antioxidant and anti-inflammatory activities. The hydrazone linkage (-NH-N=CH-) is pivotal in mediating these effects .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Compounds derived from this structure have shown significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases .

Case Study: Antibacterial Activity Against Mycobacterium tuberculosis

A study highlighted the effectiveness of a specific derivative of this compound against Mycobacterium tuberculosis. The compound exhibited minimum inhibitory concentrations (MIC) ≤ 1 μM, indicating strong antibacterial activity without being affected by high concentrations of guanine, which typically rescues the bacteria from other inhibitors .

Case Study: Anti-inflammatory Effects

In vivo studies on hydrazone derivatives synthesized from this compound demonstrated significant reductions in inflammation markers in animal models. The compounds showed a percentage inhibition range comparable to standard anti-inflammatory drugs like indomethacin .

Data Summary Table

Mécanisme D'action

The mechanism of action of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .

Comparaison Avec Des Composés Similaires

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:

Methyl 2-methyl-1,3-benzoxazole-5-carboxylate: Similar structure but with a methyl group instead of a propyl group, which may affect its biological activity and chemical properties.

Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Activité Biologique

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzoxazole ring structure, which is known for its diverse biological activities. The compound has a molecular formula of CHNO and a molecular weight of approximately 219.24 g/mol. It exhibits a melting point ranging from 48 to 50 °C, indicating its solid-state at room temperature.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring allows for binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess significant antimicrobial properties. A study on related benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and moderate activity against Gram-negative bacteria like Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The compound's effectiveness varies based on structural modifications within the benzoxazole framework.

A notable study reported that certain derivatives exhibited IC values in the low micromolar range against these cancer cell lines:

| Cell Line | IC (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 10 | This compound |

| A549 | 15 | This compound |

| HepG2 | 12 | This compound |

Case Studies

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound against various cancer cell lines, researchers utilized the MTT assay to determine cell viability. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines. The mechanism was further elucidated through flow cytometry analysis, which showed increased apoptosis markers in treated cells compared to controls .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study highlighted that the compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Propriétés

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFXUIGLVKIJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594762 | |

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-24-9 | |

| Record name | Methyl 2-propyl-1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.